Ethyl 2-oxohexanoate

Overview

Description

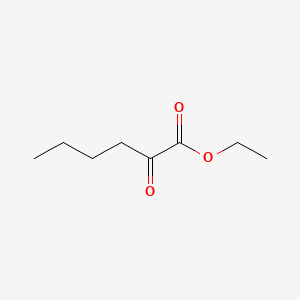

Ethyl 2-oxohexanoate, also known as this compound, is an organic compound with the molecular formula C8H14O3. It is an ester derived from hexanoic acid and is characterized by the presence of a keto group at the second carbon position. This compound is commonly used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide as a catalyst. The reaction is carried out under reflux with UV irradiation, followed by distillation to obtain the desired product .

Another method involves the reduction of ethyl 5-oxohexanoate using biocatalytic processes. This method utilizes enzymes to catalyze the reduction reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical synthesis processes. These processes often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The keto group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Hexanoic acid derivatives.

Reduction: Alcohols and other reduced compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-oxohexanoate has the molecular formula and a molecular weight of 158.19 g/mol. Its structure features both a ketone and an ester functional group, which contribute to its reactivity in organic synthesis and biological interactions.

Synthesis and Synthetic Applications

This compound serves as an important intermediate in the synthesis of complex organic molecules. It can be synthesized through various methods, including:

- Condensation Reactions : Reacting ethyl acetoacetate with suitable aldehydes.

- Biocatalytic Processes : Using microbial strains to achieve stereoselective reductions.

Table 1: Comparison of Synthesis Methods

| Method | Description | Yield/Selectivity |

|---|---|---|

| Condensation | Ethyl acetoacetate + Aldehydes | Moderate yield |

| Biocatalytic Reduction | Microbial reduction using specific strains | High stereoselectivity |

Biological Applications

Research indicates that this compound interacts with various enzymes involved in metabolic pathways. Its potential as a substrate or inhibitor has been explored in enzyme-catalyzed reactions, making it relevant for drug discovery.

Case Study: Enzyme Interaction

A study demonstrated that this compound could act as a substrate for carbonyl reductases from microbial sources, leading to the production of chiral alcohols. This biotransformation is significant for synthesizing pharmaceuticals with specific stereochemistry .

Polymer Chemistry

This compound can participate in polymerization reactions due to its ester functionality. This property allows it to be explored for potential applications in materials science, particularly in the development of new polymers with tailored properties.

Table 2: Polymerization Potential

| Polymerization Type | Description | Potential Applications |

|---|---|---|

| Step-Growth Polymerization | Formation of polyesters from this compound | Coatings, adhesives |

| Chain-Growth Polymerization | Possible involvement in radical polymerizations | Specialty plastics |

Agricultural Applications

The compound's biological activity suggests potential uses in agriculture, particularly as a precursor for agrochemicals or as a bioactive agent influencing plant metabolism.

Mechanism of Action

The mechanism of action of ethyl 2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in chemical reactions that modify its structure and properties, thereby exerting its effects .

Comparison with Similar Compounds

Ethyl 2-oxohexanoate can be compared with other similar compounds, such as:

2-oxohexanoic acid: This compound is structurally similar but lacks the ethyl ester group.

Ethyl 4-oxohexanoate: This compound has a keto group at the fourth carbon position instead of the second carbon position.

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

Ethyl 2-oxohexanoate, also known as ethyl 3-oxobutanoate, is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.

This compound is an ester derived from the reaction of ethyl alcohol with 2-oxohexanoic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C₇H₄O₃

- Molecular Weight : 140.10 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound possess significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 9.73 μM against the HeLa cervical cancer cell line, suggesting that modifications to the this compound structure could enhance its anticancer efficacy .

- Antioxidant Properties : Compounds similar to this compound have shown antioxidant activity, which is crucial for protecting cells from oxidative stress and damage. This property is particularly relevant in the context of cancer prevention and treatment .

- Enzyme Inhibition : this compound and its derivatives have been studied for their ability to inhibit specific enzymes, including cytochrome P450 enzymes. This inhibition can alter drug metabolism and enhance the therapeutic effects of co-administered drugs .

Anticancer Activity in HeLa Cells

In a study examining the anticancer properties of this compound derivatives, researchers utilized the MTT assay to assess cell viability in HeLa cells after treatment with various concentrations of the compounds. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 100 μg/ml, with a calculated IC50 value for one derivative being as low as 9.73 μM .

Antioxidant Evaluation

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a dose-dependent ability to neutralize free radicals, highlighting its potential role in preventing oxidative damage associated with chronic diseases like cancer .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : By scavenging ROS, this compound reduces oxidative stress in cells, which is a key factor in cancer progression and other diseases.

- Modulation of Enzyme Activity : The inhibition of cytochrome P450 enzymes alters metabolic pathways, potentially leading to increased bioavailability of therapeutic agents and reduced side effects .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-oxohexanoate, and how is purity validated?

this compound is typically synthesized via Brønsted acid ionic liquid-catalyzed reactions in biphasic systems (e.g., 1a/butyl acetate). For example, combining this compound with indole derivatives under catalytic conditions yields α-indolylacrylates with >95% purity . Purity is validated using H NMR, C NMR, and HRMS to confirm molecular structure and absence of byproducts .

Q. How is this compound structurally characterized in experimental settings?

Structural characterization involves H NMR (δ = 1.01–4.24 ppm for alkyl/ester groups) and C NMR (e.g., carbonyl peaks at δ = 168.7 ppm). HRMS (e.g., [M + Na]+ at m/z 294.14674) and IR spectroscopy (e.g., C=O stretch at 1699 cm) are critical for confirming functional groups and molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For instance, using butyl acetate as a solvent preserves trans-C=C bonds in products (94% yield), while biphasic systems (e.g., 1a/butyl acetate) enhance product isolation efficiency . Screening additives like L-glutamate in biocatalytic reductions can also increase conversion ratios to >90% .

Q. How do researchers reconcile contradictions in enzyme specificity involving this compound?

While EC 2.3.3.21 (hydroxymethylglutaryl-CoA synthase) does not accept this compound as a substrate due to its specificity for pyruvate , other enzymes like Streptomyces tateyamensis NBRC105048 catalyze its stereoselective reduction to α-hydroxy esters with >90% enantiomeric excess . Contradictions are addressed by testing enzyme-substrate compatibility under varied pH, temperature, and cofactor conditions.

Q. What methodologies enhance biocatalytic efficiency for this compound reduction?

Marine-derived actinomycetes (e.g., Micromonospora sp.) show high biocatalytic activity when cultured in 1076-25% medium. Adding L-alanine or sucrose increases conversion ratios by stabilizing enzyme conformation and improving substrate affinity. Reaction monitoring via chiral HPLC or GC-MS ensures enantiopurity of products .

Properties

IUPAC Name |

ethyl 2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQGPGZATPOHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437028 | |

| Record name | ethyl 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5753-96-8 | |

| Record name | ethyl 2-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxohexanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CHS2NK8NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.